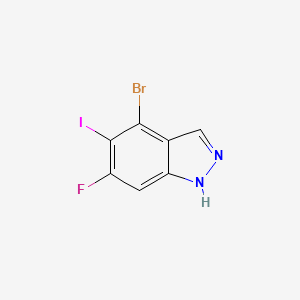![molecular formula C6H14Cl2N2 B13906305 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for cost-effectiveness and yield. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency .
化学反応の分析
Types of Reactions
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere, mimicking the structure of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its incorporation into drug molecules to improve their efficacy and stability.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism by which 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
類似化合物との比較
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride is unique due to its bicyclic structure, which provides distinct physicochemical properties compared to other similar compounds. Some similar compounds include:
Bicyclo[3.1.1]heptane derivatives: These compounds share the same core structure but may have different functional groups.
Piperidine analogs: These compounds have a similar nitrogen-containing ring but differ in their overall structure and properties
特性
分子式 |
C6H14Cl2N2 |
|---|---|
分子量 |
185.09 g/mol |
IUPAC名 |
3-azabicyclo[3.1.1]heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-1-5(2-6)3-8-4-6;;/h5,8H,1-4,7H2;2*1H |
InChIキー |
PRUAOXGNFKCGNL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(CNC2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)


![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)





![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)

![1-Tributylstannyl-5,8-dioxaspiro[3.4]oct-1-en-3-one](/img/structure/B13906291.png)

![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
